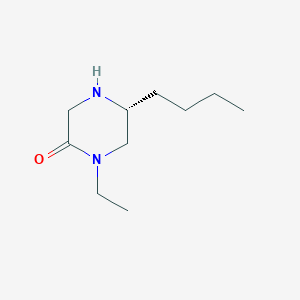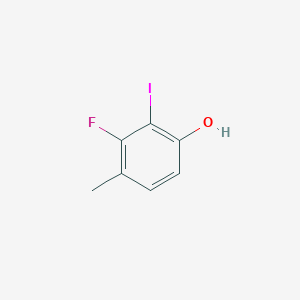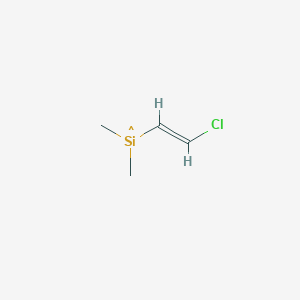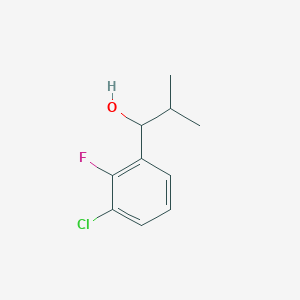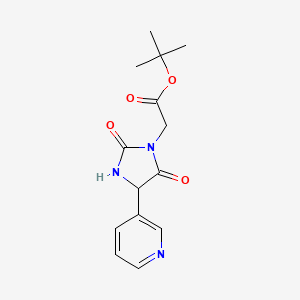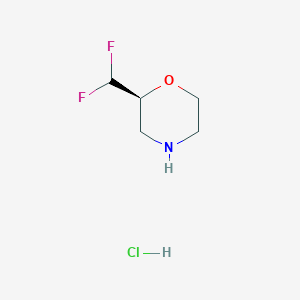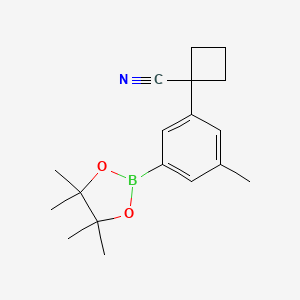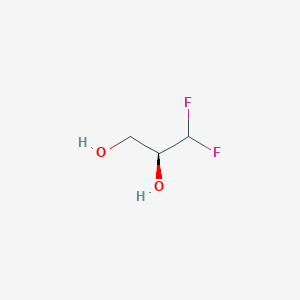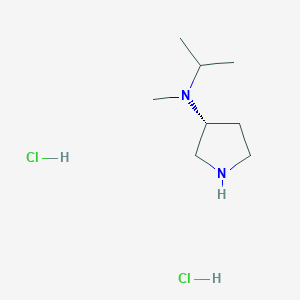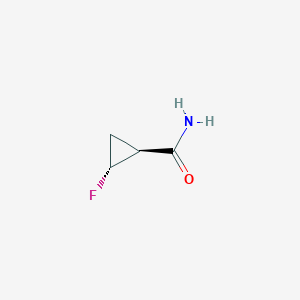
trans-2-Fluorocyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-2-Fluorocyclopropanecarboxamide: is a fluorinated cyclopropane derivative. The presence of the fluorine atom in the cyclopropane ring imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-Fluorocyclopropanecarboxamide typically involves the cyclopropanation of a suitable precursor followed by fluorination. One common method includes the reaction of a cyclopropane derivative with a fluorinating agent under controlled conditions. The reaction conditions often involve the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions followed by fluorination using industrial-grade reagents and catalysts. The process is optimized for efficiency, cost-effectiveness, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions: trans-2-Fluorocyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN3) or other nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
Chemistry: In chemistry, trans-2-Fluorocyclopropanecarboxamide is used as a building block for the synthesis of more complex fluorinated compounds. Its unique properties make it valuable in the development of new materials and catalysts.
Biology: In biological research, the compound is studied for its potential interactions with biological molecules. Its fluorinated nature can enhance binding affinity and specificity in biochemical assays.
Medicine: In medicine, this compound is explored for its potential therapeutic applications. Fluorinated compounds often exhibit improved pharmacokinetic properties, making them attractive candidates for drug development.
Industry: In industrial applications, the compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of trans-2-Fluorocyclopropanecarboxamide involves its interaction with specific molecular targets. The fluorine atom can influence the compound’s electronic properties, affecting its binding to enzymes, receptors, or other biomolecules. The pathways involved may include inhibition or activation of specific biochemical processes, depending on the context of its use.
Comparison with Similar Compounds
trans-2-Trifluoromethylcyclopropanamine: Another fluorinated cyclopropane derivative with similar structural features.
trans-2-Chlorocyclopropanecarboxamide: A chlorinated analog with different chemical properties.
Uniqueness: trans-2-Fluorocyclopropanecarboxamide is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric effects. This makes it more reactive and stable compared to its non-fluorinated or differently halogenated counterparts.
Properties
Molecular Formula |
C4H6FNO |
|---|---|
Molecular Weight |
103.09 g/mol |
IUPAC Name |
(1S,2R)-2-fluorocyclopropane-1-carboxamide |
InChI |
InChI=1S/C4H6FNO/c5-3-1-2(3)4(6)7/h2-3H,1H2,(H2,6,7)/t2-,3-/m1/s1 |
InChI Key |
PHZKRDKMJHXGBR-PWNYCUMCSA-N |
Isomeric SMILES |
C1[C@H]([C@@H]1F)C(=O)N |
Canonical SMILES |
C1C(C1F)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-methyl-1H-pyrazolo[4,3-c]pyridin-3-amine](/img/structure/B14032716.png)


